2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine
Description
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O3/c1-22-13-18-6-9(7-19-13)12-20-11(21-24-12)8-2-4-10(5-3-8)23-14(15,16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHCKSIWONVZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethoxyphenyl group is introduced via nucleophilic substitution reactions, often using trifluoromethoxybenzene as a starting material .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amino derivatives .
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities, making it a candidate for further exploration in medicinal chemistry.
Antimicrobial Activity
Studies have shown that compounds containing oxadiazole rings possess significant antimicrobial properties. The presence of the trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioactivity against various pathogens. For instance, 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial effects .
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests possible therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Anticancer Properties
Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. These findings point to its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
Several case studies illustrate the efficacy of this compound in various applications:
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin and kanamycin. The compound's structure was found to be critical for its antibacterial activity, with modifications leading to variations in effectiveness .
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that administration of this compound significantly reduced markers of inflammation in animal models induced with inflammatory agents. The results indicated a reduction in swelling and pain levels compared to control groups receiving placebo treatments.
Case Study 3: Anticancer Research
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent.
Mechanism of Action
The mechanism of action of 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Insights :
Enzyme Inhibition
Antimicrobial and Antiviral Potential
- 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline: Demonstrates moderate activity against E. coli and S. aureus, suggesting the phenoxy group may balance hydrophobicity and solubility .
- 6-Methyl-4-m-tolyl analog : Shows antiviral properties, though substitution at pyrimidine C2 (methoxy vs. thione) may alter mechanism .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.29 g/mol. The structure features a pyrimidine ring substituted with a methoxy group and an oxadiazole moiety, which contributes to its diverse biological activities.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrimidine derivatives. For instance, in vitro assays have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit key kinases involved in tumor progression.
- Induction of Apoptosis : Cytotoxic assays indicate that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular homeostasis .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various target proteins. These studies suggest favorable interactions with proteins involved in cancer signaling pathways, enhancing its potential as an anticancer agent.
Anti-Diabetic Activity
In addition to its anticancer properties, derivatives of this compound have shown promising results in anti-diabetic studies. In vivo experiments using Drosophila melanogaster models indicated that certain derivatives significantly lower glucose levels, suggesting a potential role in diabetes management .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of various oxadiazole derivatives against glioblastoma cells. The results indicated that compounds similar to this compound exhibited significant cell death rates at concentrations as low as 10 μM .
Study 2: Diabetes Management
Research focusing on the anti-diabetic effects of oxadiazole derivatives revealed that specific modifications in the chemical structure enhanced their efficacy in reducing blood glucose levels in diabetic models. The study concluded that these compounds could be further explored for therapeutic applications in diabetes .
Q & A
Q. What synthetic methodologies are employed for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, coupling a pyrimidine-bearing amidoxime intermediate with 4-(trifluoromethoxy)phenyl-substituted acyl chloride under microwave-assisted conditions can yield the oxadiazole ring. Protecting groups may be used to prevent side reactions during cyclization. Post-synthetic purification involves column chromatography and recrystallization .
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR validate substituent positions and electronic environments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and spatial arrangement. SHELX software is widely used for refinement, particularly for small-molecule structures .
Q. What in vitro assays evaluate the compound’s biological activity?
- FLAP Binding Assays: Measure inhibition of 5-lipoxygenase-activating protein (FLAP) using radiolabeled ligands or fluorescence polarization.
- Whole Blood LTB4 Inhibition: Quantify leukotriene B4 (LTB4) production in human blood to assess anti-inflammatory potential.
- OXPHOS Inhibition: Monitor oxygen consumption in cancer cell lines to evaluate mitochondrial complex I inhibition .
Advanced Questions
Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?
Discrepancies often arise due to poor bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) using LC-MS/MS.
- Deuterium Labeling: Incorporate deuterium at metabolically vulnerable sites to prolong half-life (e.g., deuterated methoxy groups) .
- Prodrug Design: Modify functional groups (e.g., esterification) to enhance solubility and tissue penetration .
Q. What strategies optimize pharmacokinetics while maintaining target affinity?
- LogP Adjustments: Introduce polar substituents (e.g., hydroxyl groups) to reduce lipophilicity and improve solubility.
- Metabolic Blocking: Replace labile hydrogen atoms with fluorine or methyl groups to hinder cytochrome P450-mediated degradation.
- Species-Specific DMPK Studies: Cross-species comparisons (rodent vs. primate) identify metabolic liabilities and guide structural tweaks .
Q. How does the trifluoromethoxy group influence electronic properties and target binding?
- Electron-Withdrawing Effects: The CF3O group increases the oxadiazole’s electrophilicity, enhancing hydrogen bonding with target proteins.
- Hydrophobic Interactions: The trifluoromethyl moiety engages in van der Waals interactions with hydrophobic binding pockets.
- Computational Validation: Density Functional Theory (DFT) calculates charge distribution, while molecular docking predicts binding poses .
Q. What challenges arise in determining the compound’s binding mode, and how are they addressed?
- Crystallization Difficulties: Flexible regions in target proteins hinder crystal formation. Use truncated protein constructs or cryo-EM for structural insights.
- Solvent Interference: High-resolution X-ray data (≤1.5 Å) and SHELX refinement minimize noise from disordered solvent molecules.
- Mutagenesis Studies: Alanine scanning identifies critical binding residues, corroborating computational models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
